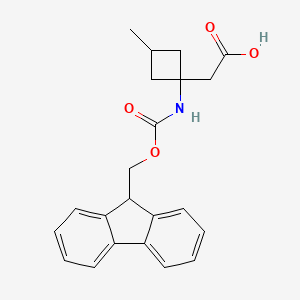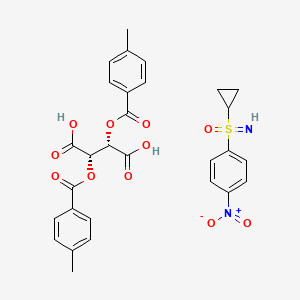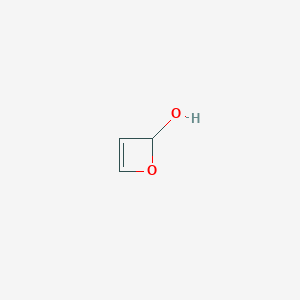
Oxetol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Oxet-2-ol is a heterocyclic organic compound with a four-membered ring structure containing one oxygen atom. It is an unsaturated compound, meaning it has a double bond within its ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2H-Oxet-2-ol can be synthesized through several methods. One common approach involves the photochemical cyclization of acrolein. This method utilizes light to induce the formation of the four-membered ring structure . Another method involves the [2+2] cycloaddition reaction, where two molecules react to form the oxetane ring .
Industrial Production Methods
Industrial production of 2H-Oxet-2-ol typically involves large-scale photochemical reactors to ensure efficient and consistent synthesis. The reaction conditions are carefully controlled to optimize yield and purity. Additionally, the use of catalysts and specific solvents can enhance the reaction efficiency and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Oxet-2-ol undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogens or other reactive groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various oxetane derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
2H-Oxet-2-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2H-Oxet-2-ol involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, to exert their effects. The specific pathways involved depend on the particular application and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2H-Oxet-2-ol include oxetane, oxirane, and tetrahydrofuran. These compounds share the characteristic of having a ring structure with oxygen atoms but differ in the number of atoms in the ring and the presence of double bonds .
Uniqueness
2H-Oxet-2-ol is unique due to its unsaturated four-membered ring structure, which imparts distinct chemical properties such as increased ring strain and reactivity. This makes it particularly useful in applications requiring reactive intermediates and specific functionalization .
Eigenschaften
Molekularformel |
C3H4O2 |
|---|---|
Molekulargewicht |
72.06 g/mol |
IUPAC-Name |
2H-oxet-2-ol |
InChI |
InChI=1S/C3H4O2/c4-3-1-2-5-3/h1-4H |
InChI-Schlüssel |
IPOSFAPCKXLPCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-phenylethanone](/img/structure/B12943270.png)
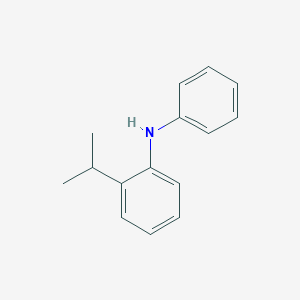

![tert-Butyl (S)-3,7-dioxa-2-thia-1-azaspiro[4.4]nonane-1-carboxylate 2,2-dioxide](/img/structure/B12943285.png)
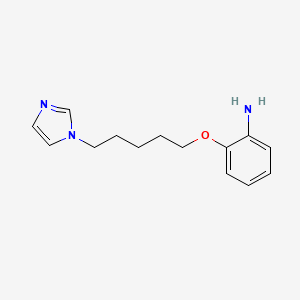
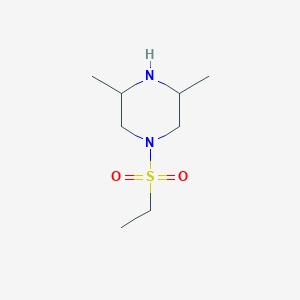
![2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12943317.png)
![2,2-Difluorospiro[2.3]hexan-1-amine](/img/structure/B12943323.png)

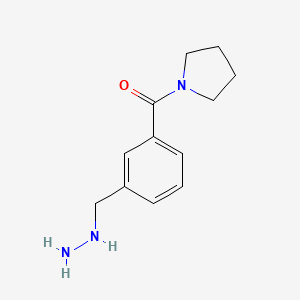
![(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12943336.png)

